4-Cyclohexyl-2,5-difluoroaniline
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Overview
Description
4-Cyclohexyl-2,5-difluoroaniline is an organic compound with the molecular formula C₁₂H₁₅F₂N It is a derivative of aniline, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2,5-difluoroaniline typically involves the following steps:
Fluorination: The starting material, 2,5-difluoroaniline, is prepared by reacting 2,5-dichloronitrobenzene with a fluorinating agent such as potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. Continuous-flow reactors and optimized reaction conditions are often employed to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-2,5-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Substituted anilines with nucleophiles replacing fluorine atoms.
Scientific Research Applications
4-Cyclohexyl-2,5-difluoroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2,5-difluoroaniline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoroaniline: Lacks the cyclohexyl group, making it less hydrophobic and potentially less bioactive.
3,5-Difluoroaniline: Has fluorine atoms at different positions, leading to different chemical and biological properties.
Uniqueness
4-Cyclohexyl-2,5-difluoroaniline is unique due to the presence of the cyclohexyl group, which enhances its hydrophobicity and may improve its interaction with biological membranes and targets.
Properties
Molecular Formula |
C12H15F2N |
---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
4-cyclohexyl-2,5-difluoroaniline |
InChI |
InChI=1S/C12H15F2N/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h6-8H,1-5,15H2 |
InChI Key |
MEIIXTBTVSNPMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2F)N)F |
Origin of Product |
United States |
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